2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, characterized by the presence of a hydroxymethyl group and an aldehyde group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of biphenyl derivatives. This process typically involves the reaction of biphenyl with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The resulting intermediate can then be oxidized to form the aldehyde group.
Industrial Production Methods
Industrial production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale hydroxymethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2’-(Carboxymethyl)-[1,1’-biphenyl]-2-carbaldehyde.
Reduction: Formation of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and aldehyde groups can participate in hydrogen bonding and covalent interactions with proteins and enzymes, potentially modulating their activity. The biphenyl structure allows for π-π interactions with aromatic residues in biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the biphenyl structure
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-9,16H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGQXFEQUSMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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